(2-Cyclopentylthiazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclopentylthiazol-5-yl)methanamine is an organic compound featuring a thiazole ring substituted with a cyclopentyl group and an amine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopentylthiazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with thioamide, followed by cyclization and subsequent amination to introduce the methanamine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding oxides or sulfoxides.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
(2-Cyclopentylthiazol-5-yl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (2-Cyclopentylthiazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
(2-Cyclopropylthiazol-5-yl)methanamine: Similar structure but with a cyclopropyl group instead of a cyclopentyl group.
Phenyl(2H-tetrazol-5-yl)methanamine: Contains a tetrazole ring instead of a thiazole ring.
Uniqueness: (2-Cyclopentylthiazol-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The cyclopentyl group provides steric hindrance, influencing the compound’s reactivity and interaction with biological targets.
Properties
Molecular Formula |
C9H14N2S |
---|---|
Molecular Weight |
182.29 g/mol |
IUPAC Name |
(2-cyclopentyl-1,3-thiazol-5-yl)methanamine |
InChI |
InChI=1S/C9H14N2S/c10-5-8-6-11-9(12-8)7-3-1-2-4-7/h6-7H,1-5,10H2 |
InChI Key |
QOEJLYJCFZKRBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NC=C(S2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.